N-Demethyltapentadol-o-glucuronide
Overview
Description
N-Demethyltapentadol-o-glucuronide is a metabolite of tapentadol, a centrally acting analgesic used for the management of moderate to severe pain. This compound is formed through the metabolism of tapentadol in the liver and is excreted in the urine. Understanding its properties, preparation methods, chemical reactions, applications, and mechanism of action is crucial for its effective use in medical and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyltapentadol-o-glucuronide involves the chemical modification of tapentadol. The process typically includes the demethylation of tapentadol followed by the conjugation with glucuronic acid. The reaction conditions require specific catalysts and solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to achieve high yields. The process involves the use of advanced purification techniques to isolate the compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: N-Demethyltapentadol-o-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and excretion.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as halides. The reaction conditions are carefully controlled to ensure the formation of the desired products.
Major Products Formed: The major products formed from these reactions include various metabolites and conjugates, which are excreted in the urine. These products play a crucial role in the elimination of the compound from the body.
Scientific Research Applications
N-Demethyltapentadol-o-glucuronide has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying metabolic pathways and drug interactions. In biology, it serves as a tool for understanding the metabolism of analgesics. In medicine, it is used to develop new pain management strategies. In industry, it is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which N-Demethyltapentadol-o-glucuronide exerts its effects involves its interaction with molecular targets and pathways in the body. The compound binds to specific receptors and enzymes, leading to its analgesic and metabolic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to play a role in pain modulation and drug metabolism.
Comparison with Similar Compounds
N-Demethyltapentadol-o-glucuronide is similar to other metabolites of tapentadol, such as tapentadol-glucuronide and tapentadol sulfate. it is unique in its chemical structure and metabolic pathway. The compound's distinct properties make it a valuable tool for studying the metabolism and pharmacokinetics of tapentadol.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(2R,3R)-2-methyl-1-(methylamino)pentan-3-yl]phenoxy]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO7/c1-4-13(10(2)9-20-3)11-6-5-7-12(8-11)26-19-16(23)14(21)15(22)17(27-19)18(24)25/h5-8,10,13-17,19-23H,4,9H2,1-3H3,(H,24,25)/t10-,13+,14-,15-,16+,17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXQRBQRSILIIJ-WDRIRZBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1300037-84-6 | |
Record name | N-Demethyltapentadol-o-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300037846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DEMETHYLTAPENTADOL-O-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBW941TPVE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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